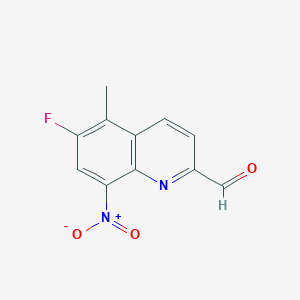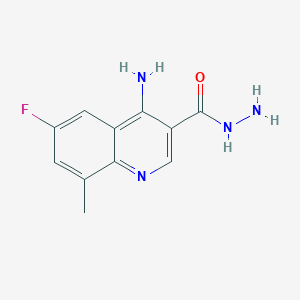
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of Ethyl 4-azidobenzoate: This is achieved by reacting ethyl 4-bromobenzoate with sodium azide in a suitable solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The ethyl 4-azidobenzoate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, thioesters, or other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to specific receptors. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can disrupt the normal function of the target, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Ravuconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate is unique due to its specific structure, which allows for versatile modifications and applications. Its ester group provides a site for further chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H,13,14,15) |
Clave InChI |
ZCBBTMZDSCEPFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


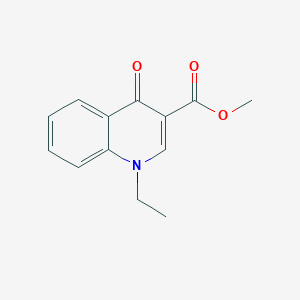
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
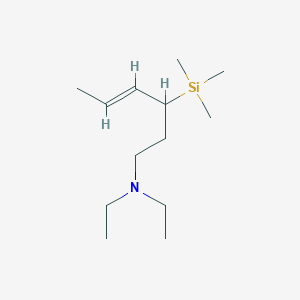
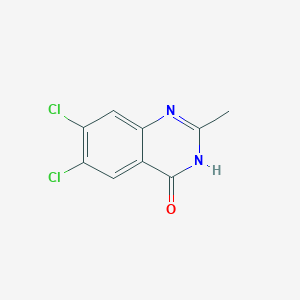

![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
